Ethyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen
Preparation Methods
The synthesis of ETHYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene and oxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as N-methyl-2-pyrrolidone .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxazole ring.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
ETHYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other thiophene and oxazole derivatives, such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
ETHYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H24N2O4S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 2-[[5-(3,4-dimethylphenyl)-1,2-oxazole-3-carbonyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C26H24N2O4S/c1-5-31-26(30)23-20(18-9-6-15(2)7-10-18)14-33-25(23)27-24(29)21-13-22(32-28-21)19-11-8-16(3)17(4)12-19/h6-14H,5H2,1-4H3,(H,27,29) |
InChI Key |
QTGZSDVJXVDRED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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